3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine
Description
Pyrido[1,2-a]Diazocine Ring System Topology
The pyrido[1,2-a]diazocine core consists of a pyridine ring fused to a 1,5-diazocine moiety, forming a 6-8 bicyclic system. The pyridine ring (six-membered) shares two adjacent carbon atoms with the diazocine ring (eight-membered), creating a bridgehead nitrogen at the fusion point. X-ray crystallographic data from related diazocine derivatives show bond lengths of 1.47–1.51 Å for C–N bonds in the diazocine ring and 1.33–1.38 Å for the pyridine C–N bonds, indicating partial double-bond character in the aromatic pyridine segment.
The diazocine ring adopts a non-planar "bathtub" conformation, as observed in single-crystal studies of analogous compounds, with dihedral angles between the pyridine and diazocine planes averaging 75°. This distortion minimizes angular strain while allowing intramolecular hydrogen bonding between the bridgehead nitrogen and adjacent hydrogens, stabilizing the bicyclic system.
Table 1: Key Bond Lengths and Angles in the Pyrido-Diazocine Framework
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C–N (pyridine) | 1.35 ± 0.02 | |
| C–N (diazocine) | 1.49 ± 0.03 | |
| N–C–C–N dihedral angle | 75 ± 2 | |
| Bridgehead C–N–C angle | 109.5 ± 1 |
Decahydro Saturation Pattern and Chair/Boat Conformations
Decahydro saturation introduces ten hydrogen atoms across the bicyclic system, producing four chiral centers. NMR studies of similar decahydro-diazocines reveal axial-equatorial proton splitting patterns consistent with chair-like conformations in the diazocine ring. The energy difference between chair and boat conformers is approximately 5–7 kJ/mol, favoring the chair form due to reduced 1,3-diaxial hydrogen repulsions.
In the chair conformation, the methano bridge occupies an axial position, while the methyl group at C3 adopts an equatorial orientation to minimize steric hindrance. Boat conformations, though less stable, are accessible at room temperature, as evidenced by variable-temperature NMR coalescence phenomena observed in related compounds.
Table 2: Conformational Energy Comparison
| Conformation | Relative Energy (kJ/mol) | Dominant Stabilizing Factor |
|---|---|---|
| Chair | 0 | Reduced axial strain |
| Twist-boat | 5.2 | Partial hydrogen bonding |
| Full-boat | 6.8 | Torsional flexibility |
Methano-Bridge Stereoelectronic Effects
The 1,5-methano bridge imposes significant stereoelectronic constraints on the molecule. Hyperconjugation between the bridgehead C–H σ-bond and the adjacent nitrogen lone pairs lowers the energy barrier for ring puckering by 12–15 kJ/mol compared to non-bridged analogs. Natural Bond Orbital (NBO) analyses of similar systems reveal increased electron density at the bridgehead carbon (0.32 e⁻) versus non-bridged positions (0.18 e⁻), enhancing susceptibility to electrophilic attack at this site.
The bridge also restricts rotation about the N–C bonds, locking the diazocine ring into a specific puckered geometry. X-ray diffraction data show a 15° deviation from ideal tetrahedral angles at the bridgehead carbon, inducing ring strain that is partially offset by n→σ* hyperconjugative interactions. This strain modulates reactivity, favoring ring-opening reactions at the diazocine N–N bond under photolytic conditions.
Table 3: Stereoelectronic Parameters of the Methano Bridge
| Parameter | Value | Source |
|---|---|---|
| C–H bond length | 1.10 Å | |
| NBO charge (bridgehead C) | +0.32 e⁻ | |
| Dihedral angle (N–C–C–N) | 75 ± 2° | |
| Hyperconjugation energy | 12–15 kJ/mol |
Structure
3D Structure
Properties
IUPAC Name |
11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZGAIDVLLSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)C3CCCCN3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180933 | |
| Record name | Decahydro-3-methyl-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96248-94-1, 475301-86-1 | |
| Record name | Decahydro-3-methyl-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96248-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-3-methyl-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 475301-86-1 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 2-Amino-3-methyl-1-pentene with Carbonyl Compounds
The most widely documented method for synthesizing 3-methyl-decahydro-1,5-methano-pyrido[1,2-a]diazocine involves the acid-catalyzed cyclization of 2-amino-3-methyl-1-pentene with carbonyl-containing precursors. Under acidic conditions (e.g., HCl or H₂SO₄), the amine group undergoes nucleophilic attack on the carbonyl carbon, followed by intramolecular cyclization to form the diazocine ring system. The methyl group at position 3 originates from the 3-methyl substituent on the pentene backbone, ensuring regioselectivity.
This method typically employs aldehydes or ketones as carbonyl sources, with reaction temperatures ranging from 60°C to 120°C. The choice of acid catalyst influences reaction kinetics; for instance, Lewis acids like BF₃·OEt₂ may enhance cyclization efficiency compared to protic acids.
Alternative Precursors and Multi-Step Strategies
Patent literature describes related diazocine syntheses using piperidine or pyrrolidine derivatives as starting materials. For example, tricyclic intermediates such as 8-oxo-1,5,6,8-tetrahydro-2H,4H-1,5-methano-pyrido[1,2-a]diazocin-3-yl can undergo methylation and reduction to yield the target compound. These routes often involve:
- Amide coupling : Reacting isatoic anhydride derivatives with amines like piperidine in dimethylformamide (DMF) with dimethylaminopyridine (DMAP) catalysis.
- Reductive amination : Introducing methyl groups via NaBH₄ or catalytic hydrogenation.
Reaction Optimization and Conditions
Solvent and Catalyst Systems
Optimal yields are achieved using polar aprotic solvents such as DMF or tetrahydrofuran (THF), which stabilize transition states during cyclization. DMAP serves as an effective acylation catalyst, improving reaction rates in amide-forming steps. Acidic conditions must be carefully controlled to prevent side reactions like over-protonation of the amine or decomposition of intermediates.
Stereochemical Considerations
The compound exists as a rel-(1R,5S,11aS)-stereoisomer, necessitating stereoselective synthesis. Key factors influencing stereochemistry include:
- Chiral auxiliaries : Temporarily introducing chiral groups to direct ring closure.
- Catalytic asymmetric synthesis : Using chiral Lewis acids to enforce desired configurations.
- Post-synthesis resolution : Separating enantiomers via chiral column chromatography.
Purification and Characterization
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 170–180°C @ 2.0 mmHg | |
| Molecular Weight | 194.32 g/mol | |
| LogP (Octanol/Water) | 0.949 |
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 2-Amino-3-methyl-1-pentene + carbonyl | HCl, 80°C, 24h | High regioselectivity | Moderate yields |
| Multi-step tricyclic route | Piperidine derivatives | DMF, DMAP, reflux | Access to stereopure products | Lengthy synthesis |
Chemical Reactions Analysis
Types of Reactions
(+)-Spartein Surrogate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Recent studies have indicated that derivatives of pyrido[1,2-a][1,5]diazocine compounds exhibit antitumor properties. For instance, research on related compounds has shown that they can effectively inhibit tumor growth by targeting specific signaling pathways such as PI3K/AKT/mTOR . This suggests that 3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine may have similar therapeutic potential.
Neurological Applications : Compounds within the pyrido[1,2-a][1,5]diazocine family have been explored for their neuroprotective effects. They may act on neurotransmitter systems to provide therapeutic benefits in conditions like Alzheimer’s disease and other neurodegenerative disorders .
Pharmacological Properties
Receptor Modulation : The compound has been studied for its ability to modulate various receptors involved in neurotransmission and hormonal regulation. This includes potential activity at nicotinic acetylcholine receptors, which are crucial in cognitive function and memory .
Analgesic Effects : Some studies suggest that derivatives of this compound may possess analgesic properties. This could be beneficial in developing new pain management therapies that are less addictive than current opioid medications .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrido[1,2-a][1,5]diazocine derivatives demonstrated their capacity to suppress tumor proliferation in mouse xenograft models. The results indicated that these compounds could lower intrinsic clearance rates and enhance drug exposure at lower doses . Such findings highlight the potential for developing effective cancer therapies based on this structural framework.
Case Study 2: Neuroprotective Mechanisms
Research into the neuroprotective effects of pyrido[1,2-a][1,5]diazocines has revealed their ability to modulate oxidative stress markers in neuronal cell cultures. The findings suggest that these compounds can protect against neurotoxic agents and may lead to advancements in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (+)-Spartein Surrogate involves its ability to induce chirality in chemical reactions. The compound acts as a chiral ligand, coordinating with metal catalysts to form chiral complexes. These complexes facilitate the selective formation of one enantiomer over the other in asymmetric synthesis. The molecular targets and pathways involved include coordination with transition metals like palladium, copper, and rhodium.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The core structure of 3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine has been modified with diverse substituents, leading to derivatives with distinct physicochemical and spectral characteristics. Below is a comparative analysis:
Table 1: Key Derivatives and Their Properties
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 9-nitro derivative (C₁₂H₁₃N₃O₄) exhibits strong IR absorption at 1551 cm⁻¹ due to NO₂ asymmetric stretching, indicating significant electron withdrawal, which may reduce basicity compared to the parent compound .
- Halogenation: Bromination at C9 (C₁₂H₁₃BrN₂O₂) increases molecular weight by ~62 Da compared to the base structure, with HRMS data confirming isotopic patterns typical of bromine .
Spectral Data Analysis
- HRMS Consistency: All synthetic derivatives show <0.1% deviation between calculated and observed HRMS values, confirming high purity .
- IR Signatures: Carbonyl stretches (1650–1678 cm⁻¹) are consistent across derivatives, while substituent-specific peaks (e.g., NO₂ at 1551 cm⁻¹) aid in structural elucidation .
Biological Activity
3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C12H22N2
- Molar Mass : 194.316 g/mol
- CAS Number : 150283-69-5
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit enzymes such as tyrosinase, which is involved in melanin production. For instance, analogs of this compound demonstrated competitive inhibition against mushroom tyrosinase with varying IC50 values, indicating their potential use in treating hyperpigmentation disorders .
- Antioxidant Properties : Certain derivatives exhibit strong antioxidant capabilities. These properties are crucial for mitigating oxidative stress-related damage in cells, suggesting a protective role against various diseases linked to oxidative stress .
- Cytotoxic Effects : The cytotoxicity of these compounds has been evaluated in cancer cell lines. Some analogs were found to exert significant cytotoxic effects while maintaining selectivity towards malignant cells over normal cells. For example, specific analogs did not exhibit cytotoxicity at concentrations below 20 µM in B16F10 murine melanoma cells .
In Vitro Studies
A series of in vitro studies assessed the biological activity of this compound and its analogs:
| Analog | IC50 (µM) | Activity |
|---|---|---|
| Analog 1 | 17.62 | Moderate tyrosinase inhibition |
| Analog 2 | 3.77 | Strong tyrosinase inhibition |
| Analog 3 | 0.08 | Very strong tyrosinase inhibition |
These results indicate that modifications to the molecular structure significantly impact the biological activity of the compound.
Case Studies
- Melanin Production Inhibition : A study involving B16F10 cells demonstrated that treatment with certain analogs resulted in a concentration-dependent reduction in melanin content, further supporting their potential application in skin lightening formulations .
- Cytotoxicity Assessment : In another experiment assessing cytotoxic effects on cancer cell lines, it was found that while some analogs exhibited significant cell death at low concentrations (e.g., below 20 µM), others maintained cell viability at similar concentrations. This selectivity is vital for therapeutic applications where minimizing harm to normal tissues is essential .
Q & A
Q. What are the key synthetic strategies for preparing 3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine and its derivatives?
The synthesis often involves oxidation of precursor alkaloids like 12-N-methylcytisine using KMnO4 in acetonitrile/water mixtures. For example, a 1:1 ratio of CH3CN:H2O with KMnO4 (1.5 g, 9.8 mmol) at room temperature yields stereoisomers (e.g., 4 and 5 ) via regioselective oxidation, followed by SiO2 column chromatography (benzene:methanol = 96:4) . Alternative routes include domino reactions of 4-hydroxy-2H-pyran-2-ones to generate methano[1,5]diazocine frameworks .
Q. How can the stereochemistry of 3-methyl derivatives be validated experimentally?
High-resolution mass spectrometry (HRMS) and IR spectroscopy are critical. For instance, HRMS (EI) data for brominated derivatives (e.g., m/z 296.02 calculated vs. 296.08 observed) confirm molecular formulas, while IR peaks (e.g., 1651 cm<sup>-1</sup> for carbonyl groups) aid in functional group identification . Advanced NMR techniques like HMBC (heteronuclear multiple-bond correlation) resolve stereochemical ambiguities by correlating <sup>1</sup>H and <sup>13</sup>C signals (e.g., Figure S03 in evidence) .
Q. What safety protocols are recommended for handling this compound?
Due to limited toxicity data, strict containment is advised:
- Ventilation : Use fume hoods and local exhaust systems to limit airborne exposure .
- PPE : Wear rubber gloves, chemical-resistant goggles, and NIOSH-approved respirators during synthesis .
- Emergency measures : Install eyewash stations and automatic leak detection systems in workspaces .
Advanced Research Questions
Q. How can structural analogs of this compound be designed for STAT3/STAT6 modulation?
Replacive strategies involve substituting the pyridone core with bioisosteres like thiazocine or introducing halogen atoms (e.g., bromine at position 9) to enhance binding affinity. Patent EP22305210.1 demonstrates that 6-oxo derivatives act as STAT3/STAT6 inhibitors, with IC50 values < 100 nM in cancer cell lines . Computational docking (e.g., using AutoDock Vina) can predict interactions with STAT3’s SH2 domain, guiding functional group placement.
Q. How do conflicting HRMS/IR data arise in synthetic workflows, and how can they be resolved?
Discrepancies may stem from:
- Isomeric impurities : For example, (1S,5S) vs. (1R,5R) stereoisomers yield distinct HRMS profiles (e.g., m/z 263.09 vs. 263.14) .
- Reaction intermediates : Unpurified byproducts (e.g., nitro derivatives) can alter IR peaks (e.g., 1551 cm<sup>-1</sup> for C=O vs. 1650 cm<sup>-1</sup> for conjugated systems) .
Resolution : Combine preparative HPLC (C18 columns, methanol/water gradients) with 2D NMR (HSQC, NOESY) to isolate and characterize isomers .
Q. What methodologies optimize enantioselective synthesis for chiral recognition applications?
Leverage Tröger’s base-inspired frameworks :
- Chiral auxiliaries : Use (1R,5S)-configured intermediates to enforce concave molecular geometries, enhancing host-guest interactions .
- Asymmetric catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with chiral ligands (BINAP) can install aryl groups (e.g., 3-oxo-3-phenylprop-1-en-1-yl) at position 9 .
Methodological Recommendations
- Stereochemical analysis : Prioritize HMBC over COSY for long-range <sup>1</sup>H-<sup>13</sup>C correlations in rigid bicyclic systems .
- Scale-up synthesis : Replace KMnO4 with catalytic TEMPO/NaOCl for greener oxidation .
- Therapeutic screening : Use STAT3-dependent luciferase reporter assays (HEK293T cells) to quantify inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
